![molecular formula C16H19FN4O2 B6446097 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine CAS No. 2548975-41-1](/img/structure/B6446097.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine” is a chemical compound that has been studied for its potential applications in various fields. It has been found to play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine”, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring, which is puckered. The 1,6-dihydro-pyridazine ring makes dihedral angles with the phenyl and benzene rings .Chemical Reactions Analysis
The compound has been found to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.32 g/mol. It has a topological polar surface area of 55.9 Ų. It has a complexity of 463 and a covalently-bonded unit count of 1 .Scientific Research Applications
Synthesis of Piperazine Derivatives
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Inhibitor of Human Equilibrative Nucleoside Transporters
The compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Pharmaceutical Quality Control Testing
The compound can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Kinase Inhibitor
The compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It exhibits inhibitory activity against kinases such as Janus kinase (JAK) 1, 2, and 3, which are implicated in various inflammatory and autoimmune diseases.
Neuropharmacological Potential
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of the compound is irreversible and non-competitive .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are the primary biochemical pathways influenced by this compound
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, reducing the uptake of uridine . This could potentially impact the synthesis and regulation of nucleotides, affecting various cellular functions.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-22-14-11-15(23-2)19-16(18-14)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBGSTSLEUFESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.